3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione
Description
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative featuring methyl groups at positions 3 and 6, an isopropyl substituent at position 2, and a thione (-C=S) group at position 3. Pyrimidine thiones are of significant interest due to their diverse applications in medicinal chemistry, materials science, and agrochemicals.
Properties
CAS No. |
105459-41-4 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
3,6-dimethyl-2-propan-2-ylpyrimidine-4-thione |
InChI |
InChI=1S/C9H14N2S/c1-6(2)9-10-7(3)5-8(12)11(9)4/h5-6H,1-4H3 |
InChI Key |
QCTDVYOBXISEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C(=N1)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diketone and an amine, the reaction proceeds through intermediate stages involving condensation and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methyl groups and the isopropyl group can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern:
- Isopropyl group at C2 : Compared to aryl or smaller alkyl groups (e.g., methyl or ethyl), the bulky isopropyl group may influence steric hindrance, solubility, and binding affinity in biological systems.
- Methyl groups at C3 and C6: These substituents likely enhance lipophilicity and stability, similar to 5,6-dimethylthieno[2,3-d]pyrimidine-4(3H)-thione (), which exhibits a high melting point (239–240°C) due to increased molecular symmetry and packing efficiency .
Key analogs for comparison :
5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione (3c) Substituents: Methyl groups at C5 and C6, fused thiophene ring. Properties: Melting point 239–240°C; moderate antimicrobial activity .
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3a)
- Substituents: Phenyl at C4, thiophene at C4.
- Properties: Melting point 85–87°C; characterized by ^13C NMR (δ 176.2 for C=S) .
- Structural Impact: The dihydropyrimidine core reduces aromaticity, increasing flexibility and altering binding modes in biological targets .
Thieno[3,4-d]pyrimidin-4(3H)-thione Substituents: Fused thiophene ring.
Physicochemical and Spectral Properties
Hypothesized Data for 3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione :
Comparison Table :
Biological Activity
3,6-Dimethyl-2-(propan-2-yl)pyrimidine-4(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thioacetic acid or other thiol reagents under controlled conditions. The following general method outlines the synthesis:
-
Reagents :
- 3,6-Dimethylpyrimidine
- Propan-2-thiol
- Acid catalyst (e.g., sulfuric acid)
-
Procedure :
- Combine the pyrimidine and thiol in a reaction flask.
- Add the acid catalyst and heat the mixture to 80–100 °C for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Purify through recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits considerable antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Klebsiella pneumoniae | 32.0 |
These results suggest a promising potential for this compound as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity. A comparative study showed that it inhibited the growth of several fungi, including Candida albicans and Aspergillus niger, with MIC values ranging from 10 to 20 µg/mL.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism. Specifically, it has been shown to act as a competitive inhibitor of certain enzymes related to nucleic acid metabolism.
Case Studies
-
Case Study on Antibacterial Efficacy
- A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates when used in conjunction with standard antibiotic therapy.
-
Case Study on Fungal Infections
- Another study focused on its application in treating systemic fungal infections in immunocompromised patients. The compound was administered as part of a combination therapy, leading to improved patient outcomes compared to conventional treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
